N-(pyridin-2-ylmethyl)adamantan-1-amine

Catalog No.
S3340136
CAS No.
355382-19-3
M.F
C16H22N2
M. Wt
242.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(pyridin-2-ylmethyl)adamantan-1-amine

CAS Number

355382-19-3

Product Name

N-(pyridin-2-ylmethyl)adamantan-1-amine

IUPAC Name

N-(pyridin-2-ylmethyl)adamantan-1-amine

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

InChI

InChI=1S/C16H22N2/c1-2-4-17-15(3-1)11-18-16-8-12-5-13(9-16)7-14(6-12)10-16/h1-4,12-14,18H,5-11H2

InChI Key

JZNCCSXXPQMODA-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=N4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=N4

N-(pyridin-2-ylmethyl)adamantan-1-amine is an organic compound characterized by the presence of an adamantane moiety linked to a pyridine ring through a methylene bridge. Its molecular formula is C16_{16}H22_{22}N2_2, indicating it contains two nitrogen atoms within its structure. The compound exhibits a unique combination of the rigid, cage-like structure of adamantane and the aromatic properties of pyridine, making it a subject of interest in various chemical and biological studies.

Typical for amines and aromatic compounds. Notably, it can undergo:

  • Amide Coupling Reactions: This compound can react with carboxylic acids or their derivatives to form amides, which is significant in medicinal chemistry for drug development.
  • N-Arylation: Utilizing methods such as the Chan–Lam reaction, this compound can be modified to introduce aryl groups, enhancing its biological activity and specificity .

These reactions are crucial for synthesizing derivatives that may exhibit improved pharmacological properties.

Preliminary studies indicate that N-(pyridin-2-ylmethyl)adamantan-1-amine exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Its derivatives have shown promise in inhibiting specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1, which is relevant in metabolic disorders . Additionally, structural modifications have led to compounds with enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

The synthesis of N-(pyridin-2-ylmethyl)adamantan-1-amine typically involves:

  • Condensation Reactions: The reaction between pyridin-2-ylmethanamine and 1-adamantanone or its derivatives under controlled conditions leads to the formation of the target compound.
  • Solvent Utilization: Common solvents include acetonitrile or dichloromethane, facilitating the reaction at room temperature or slightly elevated temperatures for optimal yield .

The choice of conditions impacts both yield and purity, necessitating careful optimization.

N-(pyridin-2-ylmethyl)adamantan-1-amine has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting metabolic disorders and infections.
  • Material Science: The compound's properties could be harnessed in developing advanced materials with specific mechanical or electronic characteristics due to the stability imparted by the adamantane structure.

Studies have focused on understanding the interaction of N-(pyridin-2-ylmethyl)adamantan-1-amine with various biological targets. Molecular docking studies suggest that it binds effectively to certain enzymes and receptors, potentially leading to inhibitory effects that are beneficial for therapeutic applications . The ligand's ability to form stable complexes with metals further enhances its utility in coordination chemistry.

Several compounds share structural similarities with N-(pyridin-2-ylmethyl)adamantan-1-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(pyridin-3-ylmethyl)adamantan-1-amineSimilar adamantane-pyridine linkage but different substitutionPotentially altered biological activity due to position change
1-adamantylcarboxylic acidContains an adamantane core but lacks the pyridine componentPrimarily used in organic synthesis
(E)-N-(pyridin-2-ylmethylene)adamantan-1-aminesSchiff base derivatives with varying substituentsEnhanced reactivity and potential coordination chemistry applications

The uniqueness of N-(pyridin-2-ylmethyl)adamantan-1-amine lies in its specific combination of rigidity from the adamantane structure and the reactivity from the pyridine moiety, allowing for diverse chemical transformations and biological interactions.

XLogP3

2.9

Wikipedia

N-(pyridin-2-ylmethyl)adamantan-1-amine

Dates

Modify: 2023-07-26

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